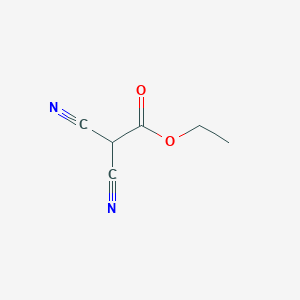![molecular formula C11H22OSi B14435143 Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- CAS No. 82865-59-6](/img/no-structure.png)
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 1,1-dimethylethyl group and a 1-ethenyl-2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- typically involves the reaction of tert-butylchlorodimethylsilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl ether group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed under anhydrous conditions.
Substitution: Halides, amines; reactions may require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The molecular targets and pathways involved include interactions with surface hydroxyl groups and subsequent polymerization or cross-linking reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethyl-1-propenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl- is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in materials science and industry.
Eigenschaften
| 82865-59-6 | |
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-penta-1,4-dien-3-yloxysilane |
InChI |
InChI=1S/C11H22OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8-10H,1-2H2,3-7H3 |
InChI-Schlüssel |
HTYKCIDTKLRAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)

